Cas no 56743-61-4 (1-[1-(pyridin-3-yl)ethyl]piperazine)
1-[1-(pyridin-3-yl)ethyl]piperazine Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-[1-(3-pyridinyl)ethyl]- (9CI)
- 1-(1-pyridin-3-ylethyl)piperazine
- 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE
- 1-[1-(pyridin-3-yl)ethyl]piperazine
- AG-F-99614
- CTK5A5641
- MolPort-004-800-446
- Piperazine,1-[1-(3-pyridinyl)ethyl]-(9ci)
- NS-01809
- F8889-5841
- 1-[1-(pyridin-3-yl)ethyl]piperazine, AldrichCPR
- DTXSID60404540
- MFCD05189138
- CS-0261247
- EN300-77866
- SCHEMBL16026426
- Z594275122
- 56743-61-4
- G54959
- AKOS010082764
-
- MDL: MFCD05189138
- Inchi: 1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3
- InChI Key: WFGSMKXGZGMERW-UHFFFAOYSA-N
- SMILES: N1(CCNCC1)C(C)C1C=NC=CC=1
Computed Properties
- Exact Mass: 191.142247555g/mol
- Monoisotopic Mass: 191.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 28.2Ų
1-[1-(pyridin-3-yl)ethyl]piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B526030-10mg |
1-[1-(pyridin-3-yl)ethyl]piperazine |
56743-61-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B526030-50mg |
1-[1-(pyridin-3-yl)ethyl]piperazine |
56743-61-4 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B526030-100mg |
1-[1-(pyridin-3-yl)ethyl]piperazine |
56743-61-4 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM411926-1g |
Piperazine, 1-[1-(3-pyridinyl)ethyl]- (9CI) |
56743-61-4 | 95%+ | 1g |
$435 | 2022-06-11 | |
| Enamine | EN300-77866-0.05g |
1-[1-(pyridin-3-yl)ethyl]piperazine |
56743-61-4 | 95.0% | 0.05g |
$112.0 | 2025-02-20 | |
| Enamine | EN300-77866-0.1g |
1-[1-(pyridin-3-yl)ethyl]piperazine |
56743-61-4 | 95.0% | 0.1g |
$168.0 | 2025-02-20 | |
| Enamine | EN300-77866-0.25g |
1-[1-(pyridin-3-yl)ethyl]piperazine |
56743-61-4 | 95.0% | 0.25g |
$240.0 | 2025-02-20 | |
| Enamine | EN300-77866-0.5g |
1-[1-(pyridin-3-yl)ethyl]piperazine |
56743-61-4 | 95.0% | 0.5g |
$444.0 | 2025-02-20 | |
| Enamine | EN300-77866-1.0g |
1-[1-(pyridin-3-yl)ethyl]piperazine |
56743-61-4 | 95.0% | 1.0g |
$571.0 | 2025-02-20 | |
| Enamine | EN300-77866-2.5g |
1-[1-(pyridin-3-yl)ethyl]piperazine |
56743-61-4 | 95.0% | 2.5g |
$1118.0 | 2025-02-20 |
1-[1-(pyridin-3-yl)ethyl]piperazine Suppliers
1-[1-(pyridin-3-yl)ethyl]piperazine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
Additional information on 1-[1-(pyridin-3-yl)ethyl]piperazine
1-[1-(Pyridin-3-yl)ethyl]piperazine: An Overview of a Promising Compound (CAS No. 56743-61-4)
1-[1-(Pyridin-3-yl)ethyl]piperazine (CAS No. 56743-61-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Pep, is a derivative of piperazine and pyridine, two important heterocyclic compounds with a wide range of biological activities. The unique structure of 1-[1-(pyridin-3-yl)ethyl]piperazine offers a promising scaffold for the development of novel therapeutic agents, particularly in the areas of neurology and oncology.
The chemical structure of 1-[1-(pyridin-3-yl)ethyl]piperazine consists of a piperazine ring substituted with a pyridine moiety. This combination provides the compound with a unique set of physicochemical properties, including high solubility in both polar and non-polar solvents, which is crucial for its potential applications in drug delivery systems. The presence of the pyridine ring also imparts significant electronic effects, enhancing the compound's ability to interact with various biological targets.
Recent studies have highlighted the potential of 1-[1-(pyridin-3-yl)ethyl]piperazine in modulating neurotransmitter systems. Specifically, this compound has shown promising activity as a modulator of serotonin and dopamine receptors, which are key players in the regulation of mood and cognitive functions. In preclinical models, 1-[1-(pyridin-3-yl)ethyl]piperazine has demonstrated efficacy in reducing symptoms associated with depression and anxiety disorders. These findings suggest that this compound could be a valuable lead for the development of new antidepressant and anxiolytic drugs.
In addition to its potential in neurology, 1-[1-(pyridin-3-yl)ethyl]piperazine has also shown promise in oncology research. Studies have indicated that this compound can inhibit the growth of various cancer cell lines by interfering with signaling pathways involved in cell proliferation and survival. For instance, it has been reported to exhibit antiproliferative effects on breast cancer cells by downregulating the expression of key oncogenes such as HER2 and EGFR. These findings open up new avenues for the development of targeted therapies for cancer treatment.
The pharmacokinetic properties of 1-[1-(pyridin-3-yl)ethyl]piperazine have been extensively studied to ensure its suitability for clinical applications. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and has a relatively long half-life, which could translate into convenient dosing regimens for patients. Furthermore, the compound has demonstrated low toxicity in preclinical toxicity studies, suggesting a favorable safety profile.
The synthetic route for 1-[1-(pyridin-3-yl)ethyl]piperazine is well-established and can be efficiently scaled up for commercial production. The synthesis typically involves the reaction of 3-picolyl chloride with piperazine under mild conditions, followed by alkylation with an appropriate alkyl halide to introduce the ethyl group. This straightforward synthetic pathway ensures that the compound can be produced at high purity and yield, making it an attractive candidate for further development.
In conclusion, 1-[1-(pyridin-3-yl)ethyl]piperazine (CAS No. 56743-61-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive lead for the development of new therapeutic agents targeting neurological disorders and cancer. Ongoing research continues to uncover new insights into the mechanisms of action and potential clinical applications of this compound, underscoring its significance in modern drug discovery efforts.
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